BenchChemオンラインストアへようこそ!

Lixisenatide acetate

Postprandial glucose GLP-1 receptor agonist Pharmacodynamics

Lixisenatide acetate is a short-acting GLP-1 receptor agonist with a 3-hour half-life, specifically targeting postprandial glucose excursions via sustained gastric emptying inhibition. It is not interchangeable with long-acting GLP-1 RAs. Ideal for studies requiring prandial glucagon suppression or fixed-ratio combination development. ELIXA trial established CV neutrality, making it a reliable comparator.

Molecular Formula C217H351N61O67S
Molecular Weight 4919 g/mol
Cat. No. B13864666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLixisenatide acetate
Molecular FormulaC217H351N61O67S
Molecular Weight4919 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC8=CN=CN8)N.CC(=O)O
InChIInChI=1S/C215H347N61O65S.C2H4O2/c1-16-115(10)173(210(337)256-141(68-74-170(299)300)194(321)261-148(94-122-98-232-126-50-24-23-49-124(122)126)199(326)258-143(89-111(2)3)196(323)247-134(58-32-40-83-223)189(316)262-149(96-160(226)285)180(307)235-100-161(286)233-104-165(290)274-85-42-60-156(274)207(334)267-154(108-280)206(333)265-151(105-277)181(308)237-101-162(287)239-117(12)213(340)276-87-44-62-158(276)214(341)275-86-43-61-157(275)208(335)268-153(107-279)204(331)249-132(56-30-38-81-221)187(314)246-131(55-29-37-80-220)186(313)245-130(54-28-36-79-219)185(312)244-129(53-27-35-78-218)184(311)243-128(52-26-34-77-217)183(310)242-127(176(227)303)51-25-33-76-216)272-201(328)146(92-120-45-19-17-20-46-120)260-197(324)144(90-112(4)5)257-190(317)135(59-41-84-231-215(228)229)255-209(336)172(114(8)9)271-177(304)116(11)240-182(309)138(65-71-167(293)294)251-192(319)139(66-72-168(295)296)252-193(320)140(67-73-169(297)298)253-195(322)142(75-88-342-15)254-191(318)137(63-69-159(225)284)250-188(315)133(57-31-39-82-222)248-203(330)152(106-278)266-198(325)145(91-113(6)7)259-200(327)150(97-171(301)302)263-205(332)155(109-281)269-212(339)175(119(14)283)273-202(329)147(93-121-47-21-18-22-48-121)264-211(338)174(118(13)282)270-164(289)103-236-179(306)136(64-70-166(291)292)241-163(288)102-234-178(305)125(224)95-123-99-230-110-238-123;1-2(3)4/h17-24,45-50,98-99,110-119,125,127-158,172-175,232,277-283H,16,25-44,51-97,100-109,216-224H2,1-15H3,(H2,225,284)(H2,226,285)(H2,227,303)(H,230,238)(H,233,286)(H,234,305)(H,235,307)(H,236,306)(H,237,308)(H,239,287)(H,240,309)(H,241,288)(H,242,310)(H,243,311)(H,244,312)(H,245,313)(H,246,314)(H,247,323)(H,248,330)(H,249,331)(H,250,315)(H,251,319)(H,252,320)(H,253,322)(H,254,318)(H,255,336)(H,256,337)(H,257,317)(H,258,326)(H,259,327)(H,260,324)(H,261,321)(H,262,316)(H,263,332)(H,264,338)(H,265,333)(H,266,325)(H,267,334)(H,268,335)(H,269,339)(H,270,289)(H,271,304)(H,272,328)(H,273,329)(H,291,292)(H,293,294)(H,295,296)(H,297,298)(H,299,300)(H,301,302)(H4,228,229,231);1H3,(H,3,4)/t115-,116-,117-,118+,119+,125-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,172-,173-,174-,175-;/m0./s1
InChIKeyVPSIVNDHXWZQSK-UDBQHKEXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lixisenatide Acetate: Procurement-Grade Specifications for a Short-Acting GLP-1 Receptor Agonist


Lixisenatide acetate is a short-acting glucagon-like peptide-1 receptor agonist (GLP-1 RA) derived from exendin-4, with a 44-amino acid peptide sequence amidated at the C-terminus, distinguishing it structurally from human GLP-1-based agonists [1]. It exhibits high affinity for human GLP-1 receptors expressed in CHO-K1 cells with an IC50 of 1.4 nM, and a short pharmacokinetic half-life of approximately 2–4 hours, classifying it as a prandial GLP-1 RA administered once daily [2]. Its mechanism centers on delaying gastric emptying and suppressing postprandial glucagon secretion, making it functionally distinct from long-acting GLP-1 RAs despite shared receptor agonism [3].

Why Generic Substitution Is Not Viable for Lixisenatide Acetate in Research and Clinical Procurement


Lixisenatide acetate cannot be substituted interchangeably with other GLP-1 receptor agonists due to profound pharmacodynamic divergence driven by its short half-life (~3 hours) and exendin-4-derived structure. Head-to-head trials demonstrate that short-acting GLP-1 RAs like lixisenatide primarily reduce postprandial glucose excursions via sustained gastric emptying inhibition, whereas long-acting agents such as liraglutide and semaglutide exert predominant effects on fasting plasma glucose through sustained insulinotropic action [1]. Furthermore, the exendin-4 backbone of lixisenatide confers higher immunogenicity and antibody formation rates compared with human GLP-1-based agonists, a factor directly relevant to long-term efficacy and tolerability profiles in experimental models and clinical procurement decisions [2]. These functional and structural differences preclude simple substitution.

Quantitative Differential Evidence: Lixisenatide Acetate vs. Comparator GLP-1 Receptor Agonists


Head-to-Head Postprandial Glucose Reduction: Lixisenatide vs. Liraglutide

In a 26-week randomized controlled trial directly comparing lixisenatide 20 μg once daily versus liraglutide 1.8 mg once daily as add-on to metformin (n=404), lixisenatide demonstrated significantly smaller postprandial glucose increments for the meal directly after injection (P < 0.05) compared with liraglutide [1]. This occurred despite liraglutide showing greater overall HbA1c reduction (−0.62% treatment difference favoring liraglutide; 95% CI −0.8 to −0.4; P < 0.0001) and greater fasting plasma glucose reduction (−1.15 mmol/L; 95% CI −1.5 to −0.8; P < 0.0001) [1]. The differential effect on postprandial excursion confirms that lixisenatide retains distinct prandial glucose-lowering pharmacology not replicated by longer-acting agents.

Postprandial glucose GLP-1 receptor agonist Pharmacodynamics

Gastric Emptying Delay: Lixisenatide vs. Placebo Quantified by Scintigraphy

In a randomized controlled trial using gold-standard scintigraphy, patients with type 2 diabetes receiving lixisenatide 20 μg daily for 8 weeks exhibited markedly delayed liquid gastric emptying compared with placebo [1]. Intragastric retention at 240 minutes post-ingestion was 2% (range 0–11%) in the lixisenatide group versus 48% (range 3–97%) in the placebo group (P < 0.0001) [1]. This profound delay—retaining approximately 50-fold less gastric content emptied at 4 hours—represents the mechanistic basis for lixisenatide's pronounced postprandial glucose-lowering effect and distinguishes it from long-acting GLP-1 RAs, which exhibit tachyphylaxis of gastric emptying inhibition due to sustained receptor occupancy [2].

Gastric emptying GLP-1 receptor agonist Scintigraphy

Fixed-Ratio Combination iGlarLixi: Synergistic Glycemic Variability Reduction vs. Individual Components

Lixisenatide's unique prandial pharmacology enables the fixed-ratio combination iGlarLixi (insulin glargine 100 U/mL with lixisenatide 33 μg/mL), which demonstrates quantifiable superiority over either component alone [1]. In the LixiLan-O trial, iGlarLixi improved all glycemic variability markers from baseline at week 30, with significant improvements versus insulin glargine alone in six parameters: SMPG, SD of SMPG, HBGI, AUCn, MAG, and MAGE; and versus lixisenatide alone in three parameters: SMPG, HBGI, and AUCn [1]. This fixed-ratio formulation exploits lixisenatide's complementary postprandial action without increasing hypoglycemia risk, a synergistic effect not achievable with long-acting GLP-1 RAs that lack pronounced prandial glucose excursion suppression [2].

Fixed-ratio combination Insulin glargine Glycemic variability

ELIXA Cardiovascular Outcomes Trial: Safety-Neutral Profile with Quantified Hazard Ratio

In the ELIXA trial—the first cardiovascular outcomes trial (CVOT) completed for any GLP-1 RA—lixisenatide demonstrated a neutral cardiovascular safety profile in 6,068 patients with type 2 diabetes and recent acute coronary syndrome, randomized for a median of 25 months [1]. The primary composite endpoint of cardiovascular death, myocardial infarction, stroke, or hospitalization for unstable angina occurred in 13.4% of the lixisenatide group versus 13.2% of the placebo group (hazard ratio 1.02; 95% CI 0.89–1.17), establishing non-inferiority (P < 0.001) but not superiority (P = 0.81) [1]. For heart failure hospitalization specifically, lixisenatide showed HR 0.96 (95% CI 0.75–1.23) [2]. This established safety benchmark distinguishes lixisenatide as a validated reference compound for CV safety studies, contrasting with agents like semaglutide and liraglutide that demonstrate cardiovascular benefit in subsequent trials.

Cardiovascular outcomes MACE Safety

Systematic Analysis of HbA1c Reduction and GI Tolerability vs. All Approved GLP-1 RAs

A 2025 systematic analysis of 38 placebo-controlled phase 3/4 RCTs (n=16,660) quantitatively positioned lixisenatide within the GLP-1 RA class spectrum [1]. Lixisenatide 20 μg daily produced an HbA1c reduction of −0.63% ± 0.03%—the smallest magnitude among all agents analyzed, ranging up to −1.79% ± 0.09% for tirzepatide 15 mg weekly (P < 0.0001 across agents) [1]. Body weight reduction with lixisenatide was −0.75 ± 0.10 kg, also at the lower end of the class range (up to −9.65 ± 0.56 kg for tirzepatide) [1]. Despite this lower glycemic and weight efficacy, gastrointestinal adverse event odds ratios were similar across all compounds and preparations, indicating that lixisenatide's more modest efficacy does not translate to superior tolerability [1]. This class-level positioning quantifies lixisenatide as a low-efficacy comparator for studies requiring a reference agent with established safety but minimal metabolic confounding.

HbA1c Gastrointestinal tolerability Meta-analysis

Postprandial Glucagon Suppression: Lixisenatide vs. Liraglutide

Lixisenatide once-daily prandial administration demonstrates stronger suppression of postprandial glucagon secretion compared with liraglutide, as established in head-to-head pharmacodynamic comparisons [1]. In a study directly evaluating lixisenatide versus liraglutide in patients with type 2 diabetes inadequately controlled on metformin, lixisenatide reduced postprandial glucagon excursions by −129% relative to baseline, compared with only −41% for liraglutide [1]. This differential glucagonostatic effect occurs alongside lixisenatide's pronounced gastric emptying delay and contributes mechanistically to its superior postprandial glucose excursion reduction, distinguishing it from long-acting GLP-1 RAs whose glucagon suppression is predominantly fasting-state mediated [2].

Glucagon suppression Postprandial metabolism Mechanism of action

Optimized Research and Industrial Application Scenarios for Lixisenatide Acetate Based on Quantified Differential Evidence


Gastric Motility and Nutrient Absorption Studies

Investigators studying gastric emptying dynamics, nutrient absorption kinetics, or perioperative aspiration risk should prioritize lixisenatide acetate. Evidence from scintigraphy trials demonstrates that lixisenatide 20 μg daily produces profound liquid gastric retention at 240 minutes (2% vs. 48% placebo; P < 0.0001), an effect not subject to the tachyphylaxis observed with long-acting GLP-1 RAs [1]. This makes lixisenatide acetate the preferred tool compound for experimental models requiring sustained gastric emptying delay.

Postprandial Glucose and Glucagon Metabolism Research

For research focused on postprandial glycemic excursions, prandial insulin augmentation, or alpha-cell glucagon dynamics, lixisenatide acetate offers unique pharmacological advantages. Direct head-to-head data confirm smaller postprandial glucose increments versus liraglutide (P < 0.05) and 3.1-fold greater postprandial glucagon suppression (−129% vs. −41%) [2][3]. Procurement for prandial metabolism studies should prioritize lixisenatide acetate over long-acting GLP-1 RAs when postprandial endpoints are primary.

Fixed-Ratio Combination Formulation Development

Formulation scientists developing fixed-ratio combinations of GLP-1 RAs with basal insulin should select lixisenatide acetate based on its validated synergy in iGlarLixi. Clinical data demonstrate that iGlarLixi improves all six glycemic variability markers versus insulin glargine alone, and three markers versus lixisenatide alone, without increasing hypoglycemia risk [4]. The established 33 μg/mL fixed-ratio formulation with insulin glargine 100 U/mL provides a validated starting point for combination product development [5].

Cardiovascular Safety Reference Standard Studies

For cardiovascular outcomes trials or preclinical CV safety assessments, lixisenatide acetate serves as a well-characterized neutral reference compound. The landmark ELIXA trial (n=6,068; median 25-month follow-up) established non-inferiority for MACE endpoints (HR 1.02; 95% CI 0.89–1.17) and heart failure hospitalization (HR 0.96; 95% CI 0.75–1.23) [6][7]. This extensive safety database makes lixisenatide acetate the optimal comparator when a CV-neutral GLP-1 RA reference is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lixisenatide acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.